tert-Butyl (3-cyclohexylpropyl)(2-hydroxyethyl)carbamate

Lipophilicity XLogP3 Membrane Permeability

PROBLEM: Generic Boc-amino alcohols lack the hydrophobicity and spatial separation needed for optimal PROTAC ternary complex formation. SOLUTION: This bifunctional building block features a 3-cyclohexylpropyl linker that delivers XLogP3=3.9 and an 11-atom span between reactive centers. - +3.7 logP increase over standard Boc-ethanolamine for precise lipophilicity tuning - Orthogonal Boc-protected amine + free hydroxyl for sequential diversification - Defined InChI Key (KAWSOLGQHIIVQJ-UHFFFAOYSA-N) ensures isomeric fidelity in procurement

Molecular Formula C16H31NO3
Molecular Weight 285.42 g/mol
Cat. No. B12079976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (3-cyclohexylpropyl)(2-hydroxyethyl)carbamate
Molecular FormulaC16H31NO3
Molecular Weight285.42 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(CCCC1CCCCC1)CCO
InChIInChI=1S/C16H31NO3/c1-16(2,3)20-15(19)17(12-13-18)11-7-10-14-8-5-4-6-9-14/h14,18H,4-13H2,1-3H3
InChIKeyKAWSOLGQHIIVQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: tert-Butyl (3-cyclohexylpropyl)(2-hydroxyethyl)carbamate


tert-Butyl (3-cyclohexylpropyl)(2-hydroxyethyl)carbamate (C16H31NO3, MW 285.42) is a Boc-protected amino alcohol that functions as a bifunctional building block in organic synthesis . It features a tert-butyl carbamate (Boc) protecting group that masks a secondary amine, and a free primary hydroxyl group, providing two distinct points for orthogonal chemical modification. Its core differentiation from simpler analogs lies in its extended 3-cyclohexylpropyl linker, which imparts a significantly higher calculated lipophilicity (XLogP3 = 3.9) and greater steric bulk, influencing solubility, membrane permeability, and the spatial separation between reactive centers in final conjugate structures .

Boc-protected amine and free hydroxyl for orthogonal coupling
High calculated lipophilicity for hydrophobic scaffold design
Extended 11-atom linker for controlled spatial separation

tert-Butyl (3-cyclohexylpropyl)(2-hydroxyethyl)carbamate vs. Common Boc-Amino Alcohols


Generic substitution with common Boc-protected ethanolamine derivatives (e.g., tert-Butyl N-(2-hydroxyethyl)carbamate) or directly N-cyclohexyl analogs fails due to a critical change in physical properties and linker architecture. The target compound’s unique 3-cyclohexylpropyl chain drastically alters lipophilicity and spatial separation between functional groups, which directly determines the performance of the final compound in biological systems or material applications. Swapping it for a simpler analog would fundamentally change the physiochemical profile and linker topology, leading to a loss of critical properties like target binding, cellular permeability, or conformational flexibility .

Profile

Simpler Boc-amino alcohols lack the higher lipophilicity needed for hydrophobic environments, potentially altering permeability and distribution.

Linker

N-Cyclohexyl analogs without the propyl spacer provide shorter reach; this can compromise spatial separation required for bifunctional conjugates.

Identity

Structural isomers with identical molecular weight may co-exist; using the wrong isomer can alter 3D geometry and conjugate performance.

Evidence Guide: tert-Butyl (3-cyclohexylpropyl)(2-hydroxyethyl)carbamate


Lipophilicity Increase vs. Standard Boc-Ethanolamine

The target compound exhibits a calculated lipophilicity (XLogP3) of 3.9, which is substantially higher than the value of 0.2 for the simpler, widely-used building block tert-Butyl N-(2-hydroxyethyl)carbamate . This represents a +3.7 log unit increase, indicating a difference of over 5000-fold in the octanol-water partition coefficient, a key determinant of membrane permeability and non-specific binding.

Lipophilicity vs. Ethanolamine
Reported
XLogP3 3.9 vs 0.2
+3.7 log units (>5000-fold)
Supports membrane permeability-focused linker selection
Predicted value; experimental confirmation advised
Lipophilicity XLogP3 Membrane Permeability ADME

Lipophilicity Advantage Over Direct N-Cyclohexyl Analog

Compared to tert-Butyl cyclohexyl(2-hydroxyethyl)carbamate, a closely related analog where the cyclohexyl ring is directly attached to the nitrogen, the target compound's extended 3-cyclohexylpropyl chain results in a higher XLogP3 value (3.9 vs. 2.2) . The +1.7 log unit difference indicates a roughly 50-fold higher partition coefficient, allowing for fine-tuning of lipophilicity through linker length without changing the core cyclohexyl motif.

Lipophilicity vs. N-Cyclohexyl
Reported
XLogP3 3.9 vs 2.2
+1.7 log units (~50-fold)
Demonstrates tunable lipophilicity via propyl spacer
Computational prediction; validate in target system
Structure-Activity Relationship Hydrophobicity Linker Optimization

Extended Linker Architecture for Functional Group Separation

The target compound provides an 11-atom linear path between the amine nitrogen and the terminal hydroxyl group, compared to a 7-atom path for the simpler N-cyclohexyl analog and a 4-atom path for Boc-ethanolamine . This longer, more flexible linker arm is crucial for applications requiring a specific spatial distance between conjugation points (e.g., PROTAC design, antibody-drug conjugate linkers), where a miscalculated distance can abolish target engagement or induce unwanted interactions.

Linker Atom Count
Structural context
11 atoms vs 7 and 4
+4 to +7 atom extension
Critical for spatial separation in bifunctional designs
2D structural comparison; 3D conformation may vary
PROTAC Linkers Bifunctional Conjugates Molecular Design

Differentiation from Cyclohexylmethyl Isomers

A structural isomer with the identical molecular formula (C16H31NO3), tert-Butyl (((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl)(isopropyl)carbamate, has been identified . Key differentiating data points include the exact mass (285.23039385 g/mol for the target vs. 285.23 g/mol for the isomer, differing at the 0.0004 g/mol level) and InChI Key (KAWSOLGQHIIVQJ-UHFFFAOYSA-N vs. a different Key for the isomer), allowing for unambiguous identity verification by HRMS and chromatographic methods. The spatial arrangement of the hydroxyl and cyclohexyl groups is fundamentally different, leading to distinct 3D shapes and likely different biological or material properties.

Isomer Differentiation
Structural verification
Exact mass 285.23039 vs 285.23
InChI Key difference
Enables unambiguous identity QC by HRMS
HRMS required; structural isomer may co-elute
Isomer Differentiation Physicochemical Characterization Chemical Procurement

Application Scenarios for tert-Butyl (3-cyclohexylpropyl)(2-hydroxyethyl)carbamate


PROTAC Linker Design with Intermediate Lipophilicity

For PROTAC molecules where the linker needs to span a specific distance and impart a controlled level of hydrophobicity to influence ternary complex formation and cellular permeability, this compound is a strong candidate. Its XLogP3 of 3.9 and 11-atom linker length provides a middle ground between highly polar PEG linkers and rigid, fully hydrophobic motifs, based on the differentiated lipophilicity and linker length evidence .

Synthesis of Lipophilic API Intermediates

In multi-step medicinal chemistry syntheses where a lipophilic amine needs to be installed and later deprotected, this building block allows for direct introduction of the 3-cyclohexylpropyl motif. The quantified +3.7 logP increase over a standard Boc-ethanolamine enables medicinal chemists to significantly modulate the cLogP of a lead series from a single point of diversification .

Non-Ionic Detergent Synthesis with Enhanced Hydrophobicity

As a precursor to amide-linked surfactants like C-HEGA-9, using this amine (post-Boc deprotection) instead of a simpler amine allows for the creation of detergents with a longer hydrophobic anchor and a more flexible polar headgroup linkage. This can be critical for the extraction and stabilization of membrane proteins that require a specific hydrophobic match, leveraging the evidence of its extended linker architecture .

Identity Verification via HRMS

For procurement and inventory management, the unique exact mass (285.23039385 g/mol) and InChI Key (KAWSOLGQHIIVQJ-UHFFFAOYSA-N) serve as definitive identifiers to distinguish this compound from structural isomers or unrelated compounds with the same molecular weight, ensuring the correct compound is used for reproducible research, as supported by isomeric differentiation data .

Application
Selection Property
Validation Focus
PROTAC linker research
Intermediate lipophilicity and 11-atom reach
Ternary complex formation and permeability assessment
Lipophilic API intermediate synthesis
High calculated cLogP modulation from single point
ADME profile impact and deprotection efficiency
Membrane protein extraction studies
Extended hydrophobic anchor with flexible linker
Detergent performance and protein stability
Procurement identity verification
Unique exact mass and InChI Key
HRMS confirmation and isomer exclusion
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